

# 4-(5-Bromo-4-methylpyridin-2-yl)morpholine solubility and stability

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## Compound of Interest

**Compound Name:** 4-(5-Bromo-4-methylpyridin-2-yl)morpholine

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An In-Depth Technical Guide to the Solubility and Stability Profiling of **4-(5-Bromo-4-methylpyridin-2-yl)morpholine**

## Abstract

The journey of a novel chemical entity from discovery to a viable drug product is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, as they directly influence bioavailability, formulation design, and shelf-life. This technical guide provides a comprehensive framework for the systematic evaluation of **4-(5-Bromo-4-methylpyridin-2-yl)morpholine**, a substituted pyridine derivative of interest in pharmaceutical research. As direct experimental data for this specific molecule is not extensively published, this document, written from the perspective of a Senior Application Scientist, outlines authoritative, field-proven protocols for determining its aqueous solubility and intrinsic stability. We will delve into the causality behind experimental choices, from the selection of the gold-standard shake-flask method for thermodynamic solubility to the design of a robust forced degradation study compliant with International Council for Harmonisation (ICH) guidelines. The objective is to equip researchers, scientists, and drug development professionals with the necessary protocols and theoretical grounding to generate a comprehensive physicochemical profile, thereby enabling informed decision-making in the pre-formulation and early development stages.

## Introduction

## The Compound: 4-(5-Bromo-4-methylpyridin-2-yl)morpholine

**4-(5-Bromo-4-methylpyridin-2-yl)morpholine** is a heterocyclic compound featuring a substituted pyridine ring linked to a morpholine moiety. Its chemical structure (Figure 1) suggests its potential utility as a scaffold or intermediate in medicinal chemistry, where pyridine and morpholine rings are common fixtures in bioactive molecules. The presence of a bromine atom, a methyl group, and the morpholine substituent creates a unique electronic and steric profile that dictates its physical and chemical behavior.

- Molecular Formula: C<sub>9</sub>H<sub>11</sub>BrN<sub>2</sub>O[1]
- Molecular Weight: 243.1 g/mol [1]
- CAS Number: 200064-11-5[1]

Figure 1. Chemical Structure of 4-(5-Bromo-4-methylpyridin-2-yl)morpholine.

## The Imperative of Physicochemical Profiling in Drug Development

Before a compound can be advanced, its fundamental properties must be rigorously characterized. Solubility directly impacts the dissolution rate and, consequently, the absorption and bioavailability of an orally administered drug.[2][3] Stability determines how a drug substance or product maintains its quality, potency, and purity over time, influencing its shelf-life, storage conditions, and packaging requirements.[4] Forced degradation studies are a regulatory necessity and a scientific tool used to understand how a molecule behaves under stress, revealing its likely degradation pathways and helping to develop validated, stability-indicating analytical methods.[5][6][7]

## Objectives of This Guide

This guide provides a self-contained, systematic approach to:

- Determine the thermodynamic equilibrium solubility of **4-(5-Bromo-4-methylpyridin-2-yl)morpholine** in pharmaceutically relevant aqueous media.

- Establish a protocol for forced degradation studies to assess the intrinsic stability of the molecule under hydrolytic, oxidative, photolytic, and thermal stress.
- Outline the development principles for a stability-indicating analytical method (SIAM), which is essential for accurately quantifying the compound in the presence of its degradation products.
- Propose potential degradation pathways based on the chemical structure and established principles of pyridine derivative chemistry.

## Solubility Determination

### Theoretical Framework: Thermodynamic vs. Kinetic Solubility

In drug discovery and development, solubility can be assessed in two primary ways: kinetic and thermodynamic.[2]

- Kinetic Solubility is a measure of how quickly a compound precipitates from a supersaturated solution, often generated by adding a concentrated DMSO stock solution to an aqueous buffer. It is a high-throughput assessment used for early-stage screening.[2][8]
- Thermodynamic Solubility is the saturation concentration of a compound in a solvent at equilibrium with its solid form.[9] This is the most accurate and relevant measure for pre-formulation and development, as it represents the true driving force for dissolution.

For the purpose of obtaining definitive data for formulation development, this guide focuses exclusively on determining thermodynamic solubility.

## Experimental Design: The Shake-Flask Method

The shake-flask method is the universally recognized gold standard for determining thermodynamic solubility.[10] Its strength lies in its direct approach: allowing an excess of the solid compound to equilibrate with the solvent over a sufficient period, ensuring a truly saturated solution is achieved. While more time-consuming than automated kinetic assays, its results are unambiguous and form the bedrock of pre-formulation databases.

## Protocol 1: Thermodynamic Solubility Assessment

This protocol describes the steps to measure the solubility of **4-(5-Bromo-4-methylpyridin-2-yl)morpholine** in three critical aqueous media: purified water, simulated gastric fluid (pH 1.2), and simulated intestinal fluid (pH 7.4 phosphate buffer).

### Methodology:

- Preparation of Media:
  - pH 1.2 Solution: Prepare 0.1 N HCl.
  - pH 7.4 Buffer: Prepare a 50 mM phosphate buffered saline (PBS) solution and adjust the pH to 7.4.
  - Water: Use high-purity, deionized water.
- Sample Preparation:
  - Add an excess amount of solid **4-(5-Bromo-4-methylpyridin-2-yl)morpholine** to a series of glass vials (e.g., 5-10 mg per 1 mL of solvent). The key is to ensure undissolved solid remains visible at the end of the experiment.
  - Add 1 mL of each respective test medium to the vials.
  - Securely cap the vials.
- Equilibration:
  - Place the vials in a shaker or rotator set to a constant temperature, typically 25 °C or 37 °C, to simulate ambient or physiological conditions, respectively.
  - Agitate the samples for a minimum of 24 hours. A 48-hour period is often preferred to ensure complete equilibrium is reached, especially for compounds with slow dissolution kinetics.
- Phase Separation:

- After equilibration, allow the vials to stand undisturbed for a short period to let larger particles settle.
- Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm PVDF or PTFE syringe filter to remove any undissolved solid. Causality Note: This step is critical. Centrifugation alone may leave fine particulates suspended, leading to an overestimation of solubility. Filtration ensures only the dissolved compound is analyzed.[9]
- Analysis (HPLC-UV):
  - Dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibrated range of the analytical method.
  - Quantify the concentration of the dissolved compound using a pre-validated High-Performance Liquid Chromatography (HPLC) method with UV detection. The method should be specific for **4-(5-Bromo-4-methylpyridin-2-yl)morpholine**.
  - Construct a calibration curve using standards of known concentrations to ensure accurate quantification.

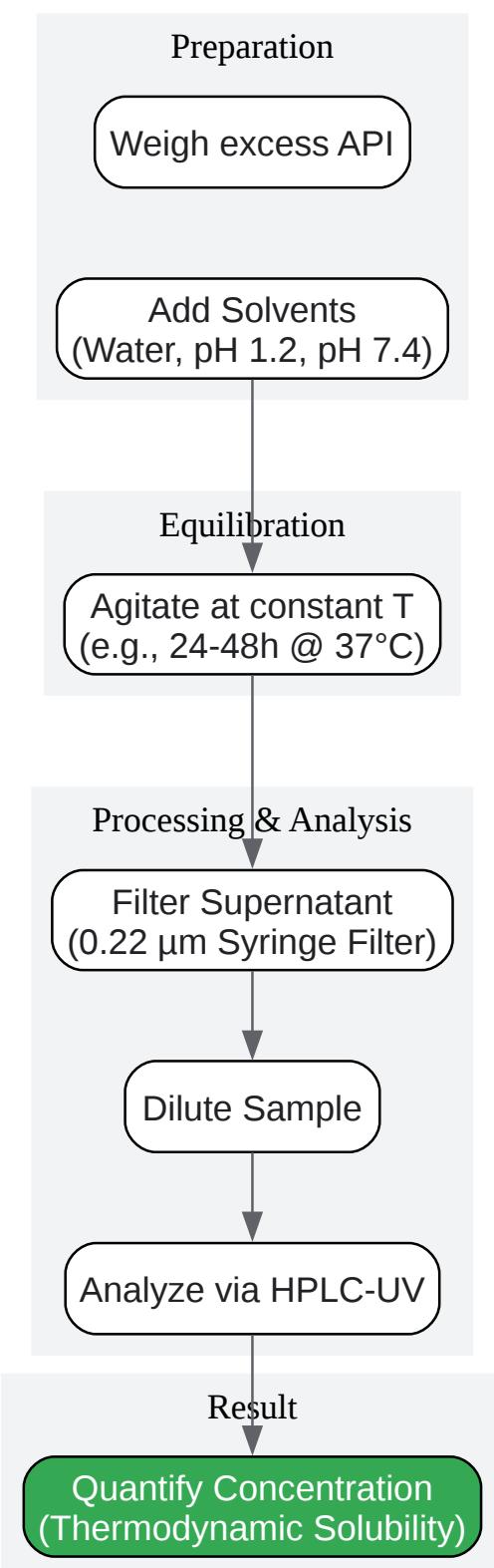
## Data Presentation and Interpretation

Solubility data should be tabulated for clarity. The results will indicate the pH-dependency of the compound's solubility, which is crucial for predicting its behavior in the gastrointestinal tract.

Table 1: Thermodynamic Solubility of **4-(5-Bromo-4-methylpyridin-2-yl)morpholine**

Solvent/Medium	pH	Temperature (°C)	Solubility (µg/mL)	Solubility (mM)
Purified Water	~7.0	25		
0.1 N HCl	1.2	37		
50 mM PBS	7.4	37		

## Visualization: Solubility Determination Workflow



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Caption: Workflow for Thermodynamic Solubility Determination.

# Stability Profiling and Forced Degradation

## Theoretical Framework: The Role of Forced Degradation

Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability testing.[\[5\]](#) Its purpose is multi-fold:

- To identify potential degradation products.
- To elucidate degradation pathways.[\[6\]](#)
- To establish the intrinsic stability of the molecule.
- To demonstrate the specificity of the analytical method, proving it can separate and quantify the analyte in the presence of its degradants. This is the core of a "stability-indicating" method.[\[7\]](#)[\[11\]](#)

The ICH guideline Q1A(R2) provides the foundational framework for these studies.[\[5\]](#) The goal is not to completely destroy the molecule but to achieve a target degradation of 5-20%, which is sufficient to detect and identify degradants without generating irrelevant secondary products from over-stressing.[\[12\]](#)[\[13\]](#)

## Development of a Stability-Indicating Analytical Method (SIAM)

A prerequisite for any stability study is a validated SIAM. This is typically a gradient reversed-phase HPLC method.

Key Characteristics of a SIAM:

- Specificity: The ability to produce a clean separation between the parent API peak and all potential degradation products and impurities.
- Peak Purity: Tools like a Diode Array Detector (DAD) are used to assess peak purity, ensuring no degradants are co-eluting with the main peak.
- Mass Compatibility: Using volatile mobile phase buffers (e.g., ammonium formate or acetate) allows for online coupling with a mass spectrometer (LC-MS) to aid in the structural

elucidation of unknown degradants.[\[14\]](#)

## Protocol 2: Forced Degradation Studies

This protocol outlines the stress conditions to be applied to **4-(5-Bromo-4-methylpyridin-2-yl)morpholine**. A stock solution of the compound (e.g., 1 mg/mL in a suitable solvent like acetonitrile/water) should be prepared and subjected to the following conditions in parallel.

Methodology:

- Acid Hydrolysis:
  - Condition: Mix the drug solution with 0.1 N HCl.
  - Temperature: 60-80 °C.
  - Rationale: To simulate acidic conditions and promote acid-catalyzed degradation.
  - Procedure: Sample at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the sample with an equivalent amount of base before HPLC analysis.
- Base Hydrolysis:
  - Condition: Mix the drug solution with 0.1 N NaOH.
  - Temperature: 60-80 °C.
  - Rationale: To simulate alkaline conditions and promote base-catalyzed degradation.
  - Procedure: Sample at time points, neutralizing with an equivalent amount of acid before analysis.
- Oxidative Degradation:
  - Condition: Mix the drug solution with 3% hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>).
  - Temperature: Room Temperature.
  - Rationale: To assess susceptibility to oxidation, a common degradation pathway.[\[13\]](#)

- Procedure: Sample at time points. The reaction can often be quenched by dilution.
- Photolytic Degradation:
  - Condition: Expose the drug solution (and solid material) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
  - Rationale: To evaluate light sensitivity, which informs packaging requirements.
  - Procedure: A parallel sample protected from light (e.g., wrapped in aluminum foil) should be used as a control.
- Thermal Degradation:
  - Condition: Expose the solid drug substance and a solution to dry heat (e.g., 80-100 °C).
  - Rationale: To assess the impact of heat on the molecule's integrity.
  - Procedure: Sample at various time points.

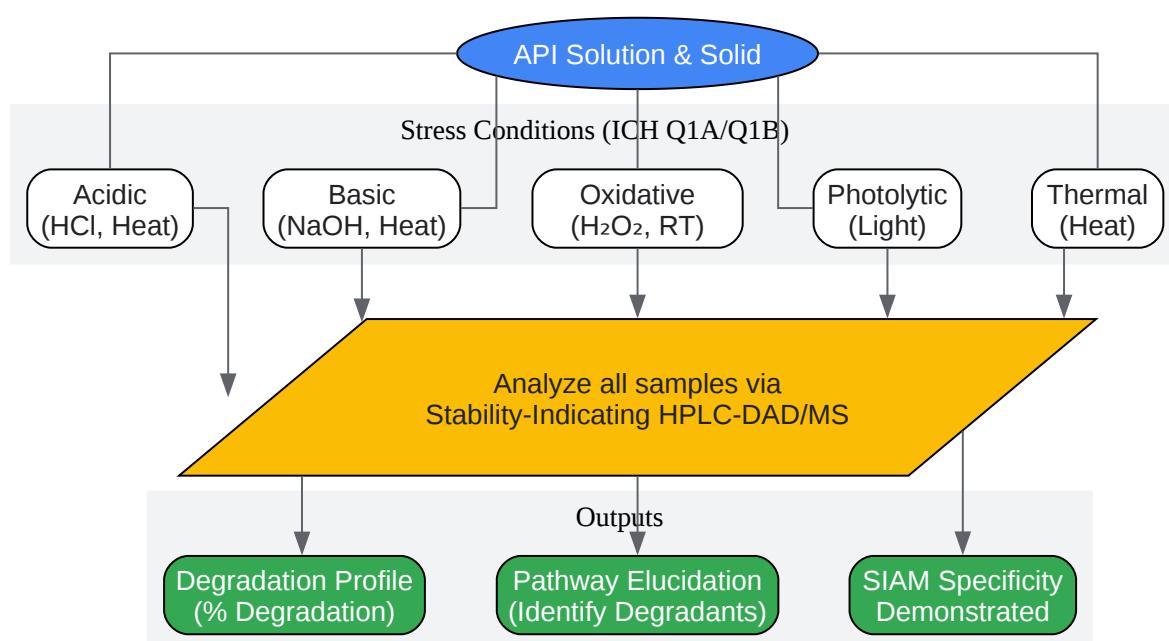
## Data Presentation and Interpretation

Results should be summarized in a table, detailing the percentage of API remaining and the formation of major degradation products (expressed as a percentage of the total peak area).

Table 2: Summary of Forced Degradation Results

Stress Condition	Duration/Temp	% API Remaining	No. of Degradants	Major Degradant (% Area)
0.1 N HCl	24h / 80°C			
0.1 N NaOH	24h / 80°C			
3% H <sub>2</sub> O <sub>2</sub>	8h / RT			
Photolytic (ICH Q1B)	-			
Thermal (Solid)	48h / 100°C			

## Visualization: Forced Degradation Workflow



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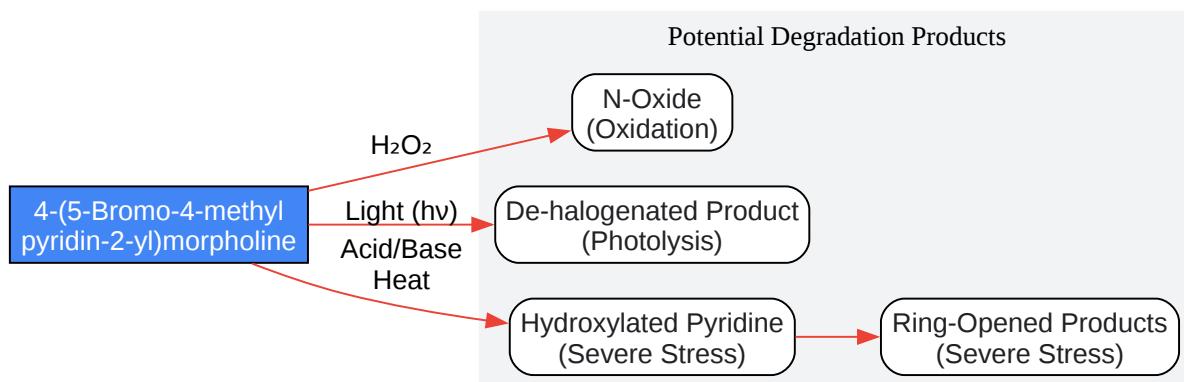
Caption: Workflow for Forced Degradation Studies.

## Anticipated Degradation Pathways Mechanistic Considerations for a Substituted Pyridine

While definitive pathways require experimental data (LC-MS), we can hypothesize based on chemical principles and literature on pyridine degradation.[\[15\]](#)[\[16\]](#)[\[17\]](#) The pyridine ring itself is relatively stable due to its aromaticity. However, the substituents offer potential sites for reaction.

- Hydrolysis: Under harsh acidic or basic conditions, the C-N bond of the morpholine ring to the pyridine could potentially be susceptible to cleavage, although this bond is generally stable.
- Oxidation: The nitrogen atom in the morpholine ring is a potential site for N-oxidation. The methylene carbons adjacent to the morpholine oxygen and nitrogen are also susceptible to oxidation.
- Photodegradation: Halogenated aromatic systems can sometimes undergo dehalogenation upon exposure to UV light.
- Pyridine Ring Modification: While less common under these conditions, severe stress could lead to hydroxylation of the pyridine ring, which is a known initial step in the microbial degradation of pyridine derivatives.[\[18\]](#)[\[19\]](#)

## Visualization: Potential Degradation Pathways



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Caption: Hypothesized Degradation Pathways.

## Conclusion and Future Directions

This guide has detailed a robust, scientifically-grounded strategy for characterizing the solubility and stability of **4-(5-Bromo-4-methylpyridin-2-yl)morpholine**. By adhering to these protocols, researchers can generate high-quality, reliable data that is essential for drug development. The thermodynamic solubility results will directly inform biopharmaceutical classification (BCS) and guide formulation strategies. The forced degradation studies will not only establish the molecule's intrinsic stability and inform on storage and handling, but also serve as the foundation for validating a stability-indicating method crucial for all future analytical work and formal stability programs. The knowledge gained from these studies is a critical prerequisite for advancing a promising compound like **4-(5-Bromo-4-methylpyridin-2-yl)morpholine** through the development pipeline with confidence.

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